Gelomuloside B
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Description
Gelomuloside B is a natural product found in Suregada multiflora with data available.
Biological Activity
Gelomuloside B is a natural compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, cytotoxic effects, and other pharmacological implications based on diverse research findings.
- Chemical Formula : C28H32O15
- Molecular Weight : 608.54 g/mol
- CAS Number : 149998-39-0
- Storage Conditions : Powder at -20°C for up to 3 years; in solvent at -80°C for 1 year .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be competitive with known antibiotics, suggesting its viability in treating bacterial infections.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 30 |
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound was tested against several human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results suggest that this compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : this compound has been shown to activate caspase pathways leading to programmed cell death in malignant cells.
- Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels within cells, contributing to its cytotoxic effects.
- Inhibition of Key Enzymes : It has been suggested that this compound may inhibit enzymes critical for cellular proliferation and survival, further enhancing its anticancer properties.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in Phytochemistry reported that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in traditional medicine .
- Another investigation highlighted the compound's potential as a chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells .
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)15-7-13(30)19-16(40-15)8-17(38-2)25(22(19)34)42-28-26(23(35)21(33)18(9-29)41-28)43-27-24(36)20(32)14(31)10-39-27/h3-8,14,18,20-21,23-24,26-29,31-36H,9-10H2,1-2H3/t14-,18-,20+,21-,23+,24-,26-,27+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGHKQBVLFAGJ-IIYXSDHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107959 |
Source
|
Record name | 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149998-39-0 |
Source
|
Record name | 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149998-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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